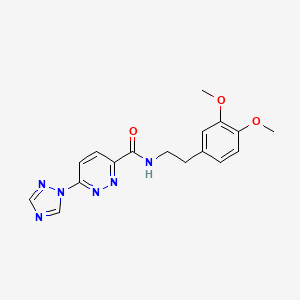
N-(3,4-dimethoxyphenethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H18N6O3 and its molecular weight is 354.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-dimethoxyphenethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₆O₃ |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 1797965-08-2 |
Synthesis
The synthesis of this compound involves the reaction of 3,4-dimethoxyphenethylamine with pyridazine derivatives and triazole moieties. This multi-step synthetic route has been optimized to yield high purity and yield of the target compound.
Antitumor Activity
Research indicates that compounds with similar triazole and pyridazine structures exhibit significant antitumor activities. For instance, derivatives of triazolo[4,3-a]pyrazine have shown promising results against various cancer cell lines:
- A549 (Lung Cancer) : IC₅₀ = 0.83 ± 0.07 μM
- MCF-7 (Breast Cancer) : IC₅₀ = 0.15 ± 0.08 μM
- HeLa (Cervical Cancer) : IC₅₀ = 2.85 ± 0.74 μM
These findings suggest that this compound may also exhibit similar antitumor efficacy based on its structural analogs .
Antioxidant Properties
The antioxidant capacity of compounds containing the 1,2,4-triazole moiety has been documented. In a study evaluating various synthesized triazole derivatives, several compounds exhibited notable antioxidant activities. Although specific data for this compound is limited, its structural characteristics suggest potential antioxidant effects .
Other Biological Activities
The broader class of 1,2,4-triazoles is known for diverse biological activities including:
- Antifungal
- Antimicrobial
- Anti-inflammatory
- Antiparasitic
These properties are attributed to the ability of triazole derivatives to interact with biological targets effectively .
Case Studies
A recent study explored the biological efficacy of a series of triazole derivatives in vitro. The results highlighted that certain structural modifications could enhance the biological activity against specific cancer cell lines. For example:
- Compound modifications that included phenethyl groups demonstrated increased potency in inhibiting cell proliferation in cancer models.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-25-14-5-3-12(9-15(14)26-2)7-8-19-17(24)13-4-6-16(22-21-13)23-11-18-10-20-23/h3-6,9-11H,7-8H2,1-2H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYXFDZHSBCEIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NN=C(C=C2)N3C=NC=N3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














